Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate
Description
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate (CAS: 925004-13-3) is a pyridine derivative featuring a cyano group at position 3, a hydroxyl group at position 2, a thiophene substituent at position 6, and a methyl ester at position 2. Its molecular formula is C₁₂H₈N₂O₃S, with a molecular weight of 260.27 g/mol . The compound is primarily utilized in early-stage drug discovery due to its heterocyclic framework, which is associated with diverse biological activities, including kinase inhibition and enzyme modulation .
Properties
Molecular Formula |
C12H8N2O3S |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
methyl 3-cyano-2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3S/c1-17-12(16)7-5-9(10-3-2-4-18-10)14-11(15)8(7)6-13/h2-5H,1H3,(H,14,15) |
InChI Key |
VLSCXNPXVLAONW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CS2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyanoacetates under basic conditions, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 2 undergoes oxidation under acidic or basic conditions.
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 3-cyano-2-oxo-6-(thiophen-2-yl)pyridine-4-carboxylate | 72% | |
| CrO₃ (H₂SO₄ catalysis) | Same as above | 68% |
This reaction proceeds via radical intermediates, with the hydroxy group converted to a ketone. The thiophene ring remains stable under these conditions.
Reduction Reactions
The cyano group at position 3 is susceptible to reduction.
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous THF) | 3-aminomethyl-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate | 85% | |
| H₂ (Pd/C catalyst) | Same as above | 78% |
Reduction preserves the ester and hydroxy groups while converting the nitrile to an amine.
Nucleophilic Substitution
The hydroxy group participates in nucleophilic displacement reactions.
| Nucleophile | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | 120°C, DMF | 2-amino-3-cyano-6-(thiophen-2-yl)pyridine-4-carboxylate | 63% | |
| CH₃ONa | Reflux in methanol | 2-methoxy derivative | 70% |
The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing cyano and ester groups.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| 1M NaOH (reflux) | 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid | 90% | |
| HCl (aq. ethanol) | Same as above | 82% |
The carboxylic acid derivative is a key intermediate for further functionalization.
Heterocyclic Derivative Formation
The compound serves as a precursor for synthesizing fused heterocycles.
These reactions involve cyclization with hydrazide intermediates, enabling structural diversification for biological testing .
Thiol-Disulfide Exchange
The thiophene moiety participates in sulfur-based reactions.
| Reagent | Product Formed | Notes | Reference |
|---|---|---|---|
| Dithiothreitol (DTT) | Thiolated analog | Enhances solubility in polar solvents |
Coordination Chemistry
The hydroxy and cyano groups act as ligands for metal complexes.
| Metal Salt | Complex Formed | Stability | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II) complex | Catalyzes oxidation reactions | |
| FeCl₃ | Fe(III) chelate | Exhibits magnetic properties |
Mechanistic Insights
Key reaction pathways include:
-
Radical-mediated oxidation : Initiated by electron abstraction from the hydroxy group.
-
Electrophilic aromatic substitution : Occurs at the thiophene ring under nitration/sulfonation conditions.
-
Hydrogen-bond-assisted stabilization : The hydroxy and cyano groups stabilize transition states in substitution reactions .
Biological Activity Correlations
Derivatives show structure-activity relationships (SAR):
Scientific Research Applications
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key Observations:
Thiophene vs. Trifluoromethyl Groups : The thiophene substituent in the target compound may enhance π-π stacking interactions in biological systems compared to electron-withdrawing groups like CF₃ .
Ester Group Variations: Replacement of the methyl ester (target compound) with an ethyl ester (e.g., Ethyl 3-cyano-6-methyl-4-CF₃ analog) increases molecular weight marginally (260.27 vs. 258.20 g/mol) but could alter solubility and metabolic stability .
Biological Activity
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C₁₂H₈N₂O₃S
- CAS Number : 925004-13-3
- SMILES : COC(C(C=C1C2=CC=CS2)=C(C(O)=N1)C#N)=O
This compound features a pyridine ring substituted with a cyano group, hydroxyl group, and a thiophene moiety, which contribute to its biological reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These values indicate that the compound is effective at low concentrations, suggesting potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays. The results indicated that it possesses notable free radical scavenging abilities:
| Assay | IC₅₀ Value (µM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Assay | 8.3 |
These findings demonstrate that this compound can effectively neutralize free radicals, which is critical for preventing oxidative stress-related diseases .
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. It was found to inhibit proliferation in breast cancer cells (MCF-7) with an IC₅₀ of 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Neuroprotective Effects : In a neurotoxicity model using SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative damage induced by hydrogen peroxide, with significant reductions in cell death observed at concentrations of 5 µM .
Synthesis Methods
The synthesis of methyl 3-cyano-2-hydroxy-6-(thiophen-2-y1)pyridine-4-carboxylate typically involves multi-step reactions including:
- Formation of Pyridine Derivative : Utilizing starting materials like thiophene derivatives and cyanoacetic acid.
- Functionalization : Introduction of hydroxyl and methoxy groups through selective reactions.
Q & A
Q. What are the established synthetic routes for Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate?
A common approach involves multi-component condensation reactions (e.g., Biginelli-type reactions) using thiophene-2-carbaldehyde, cyanoacetate derivatives, and urea/thiourea analogs. For instance, demonstrates the use of hydrazine hydrate to form pyrimidine intermediates, which can be adapted for pyridine derivatives. Alternatively, reductive Heck cyclization ( ) may assemble the pyridine-thiophene scaffold under palladium catalysis. Key steps include:
- Optimizing stoichiometry and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency.
- Monitoring reaction progress via TLC or HPLC (see for TLC protocols).
Q. How is this compound characterized spectroscopically?
- IR spectroscopy : Identify functional groups (e.g., -OH at ~3200 cm⁻¹, -CN at ~2200 cm⁻¹, and ester C=O at ~1700 cm⁻¹) ().
- HRMS (ESI-TOF) : Confirm molecular ion peaks and isotopic patterns (e.g., [M+Na]⁺ as in ).
- NMR : Assign signals for thiophene protons (δ 6.8–7.5 ppm), pyridine ring protons (δ 7.0–8.5 ppm), and ester methyl groups (δ 3.8–4.0 ppm) ().
Q. What solvents and conditions are recommended for recrystallization?
Use polar aprotic solvents (e.g., ethanol, THF) for dissolution, followed by slow evaporation or cooling. For compounds with low solubility, consider mixed solvents (e.g., DCM/hexanes). highlights THF as a solvent for similar heterocycles.
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data be resolved?
- Software cross-validation : Refine structures using both SHELXL () and SIR97 (). SHELXL is preferred for high-resolution data, while SIR97’s direct methods may resolve phase ambiguities.
- Twinned data handling : Use SHELXL’s twin refinement tools for overlapping diffraction patterns ().
- Validation metrics : Check R-factors, electron density maps, and ADDSYM ().
Q. How to optimize reaction yields while minimizing by-products?
Q. What strategies address the reactivity of the hydroxy and cyano groups?
Q. How to evaluate the stability of this compound under varying pH and temperature?
- Accelerated stability studies : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC ().
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (see Safety Data Sheets in for analogous compounds).
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency ().
- Data interpretation : Cross-reference spectroscopic data with computational models (e.g., DFT for NMR chemical shifts) to resolve ambiguities.
- Safety protocols : Follow guidelines for handling cyanide-containing compounds (e.g., use fume hoods, avoid acidic conditions) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
